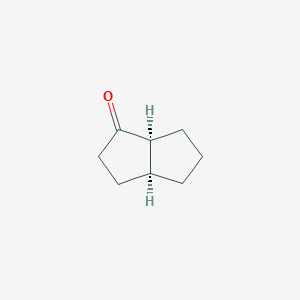

(3AS,6AS)-Hexahydro-1(2H)-pentalenone

Description

Contextualization within Fused Carbocyclic Systems

Fused carbocyclic systems are fundamental structural motifs in organic chemistry, with the bicyclo[3.3.0]octane skeleton being of particular interest due to its prevalence in a wide array of biologically active natural products. These frameworks can exist as either cis- or trans-fused isomers. The cis-fusion, as seen in (3AS,6AS)-Hexahydro-1(2H)-pentalenone, is generally the thermodynamically more stable arrangement due to reduced ring strain compared to the highly strained trans-fused counterpart. psu.eduresearchgate.net This inherent stability makes the cis-bicyclo[3.3.0]octanone scaffold a common target in organic synthesis.

The conformational rigidity of the cis-fused system, while allowing for some flexibility, provides a predictable canvas for stereoselective transformations. The concave and convex faces of the molecule exhibit distinct steric environments, enabling reagents to approach from a specific direction, thus controlling the stereochemical outcome of reactions at or adjacent to the bicyclic core.

Historical Development of Pentalenone Chemistry

The exploration of pentalenone chemistry is intrinsically linked to the broader history of cyclopentane (B165970) and bicyclo[3.3.0]octane synthesis. Early efforts in the 20th century laid the groundwork for the construction of five-membered rings and their fused systems. Key developments in cyclization reactions, such as the Nazarov cyclization and various radical and transition-metal-catalyzed processes, have been instrumental in accessing the pentalenone core.

Significance of Defined Stereochemistry in Bicyclo[3.3.0]octanone Scaffolds

The stereochemical information embedded in the (3AS,6AS) scaffold can be transferred to new stereocenters as they are introduced during a synthetic sequence. This is often achieved through substrate-controlled diastereoselective reactions, where the existing stereocenters direct the approach of reagents. For example, reductions of the ketone at position 1 or alkylations at position 2 are highly influenced by the steric hindrance imposed by the fused ring system, leading to a high degree of stereocontrol. The ability to predict and control these outcomes is a cornerstone of modern organic synthesis. nih.gov

Overview of Research Paradigms and Challenges for this compound

The primary research paradigm for this compound revolves around its use as a chiral building block. Synthetic chemists are continually seeking more efficient and stereoselective routes to this and related bicyclo[3.3.0]octanone structures.

Key Research Paradigms:

Enantioselective Synthesis: A major focus is the development of catalytic asymmetric methods to synthesize the (3AS,6AS) enantiomer directly, rather than relying on the resolution of a racemic mixture. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. acs.org

Natural Product Synthesis: The (3AS,6AS)-pentalenone core serves as a key intermediate in the total synthesis of various natural products, particularly those containing the bicyclo[3.3.0]octane framework.

Methodology Development: The synthesis of this specific stereoisomer is often used as a benchmark for new synthetic methodologies aimed at the construction of fused five-membered rings with high stereocontrol.

Challenges:

Stereocontrol: While the cis-fusion is thermodynamically favored, achieving high levels of enantioselectivity in the de novo synthesis of the (3AS,6AS) isomer can be challenging. Controlling the absolute stereochemistry at two bridgehead carbons simultaneously requires sophisticated synthetic strategies.

Functionalization: The selective functionalization of the pentalenone core at specific positions without compromising the existing stereochemistry can be complex. The reactivity of different positions on the bicyclic scaffold needs to be carefully considered.

Scalability: Laboratory-scale syntheses of enantiomerically pure this compound may not be readily scalable for industrial applications, presenting a hurdle for its broader use.

Interactive Data Tables

Table 1: General Properties of the Bicyclo[3.3.0]octanone Core

| Property | Value |

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| Ring System | Bicyclo[3.3.0]octane |

| Fusion | Cis |

| Key Functional Group | Ketone |

Table 2: Representative Spectroscopic Data for cis-Bicyclo[3.3.0]octanones

| Spectroscopic Technique | Key Features |

| 1H NMR | Complex multiplets in the aliphatic region (1.5-3.0 ppm) |

| 13C NMR | Carbonyl signal around 220 ppm; Aliphatic signals in the range of 20-50 ppm |

| IR Spectroscopy | Strong C=O stretch around 1740 cm-1 |

Structure

3D Structure

Properties

IUPAC Name |

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTVVUIIJPWANB-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CCC(=O)[C@H]2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32405-37-1 | |

| Record name | rac-(3aR,6aR)-octahydropentalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereocontrolled Synthesis of 3as,6as Hexahydro 1 2h Pentalenone

Total Synthesis Approaches to the Pentalenone Core

The construction of the pentalenone core, a cyclopentanone (B42830) fused to a cyclopentane (B165970) ring, requires precise control over stereochemistry at the bridgehead carbons (3a and 6a). Total synthesis strategies are often designed to build this core structure efficiently and with high stereoselectivity.

Retrosynthetic analysis is a foundational approach to planning the synthesis of complex molecules like the pentalenone core. This process involves conceptually breaking down the target molecule into simpler, commercially available starting materials. For the bicyclo[3.3.0]octanone skeleton, several strategic disconnections are commonly employed.

A primary disconnection strategy involves cleaving one of the C-C bonds within the five-membered rings, often leading to a cyclooctane (B165968) precursor that can undergo a transannular cyclization. Another powerful approach is the disconnection of the bond between the two bridgehead carbons or an adjacent bond, which simplifies the target to a functionalized cyclopentane or cyclohexane (B81311) derivative. Key transformations are then planned in the forward sense to form these crucial bonds.

Common and effective transformations utilized in the synthesis of the pentalenone core include:

Intramolecular Aldol (B89426) Condensation: A substituted cyclooctanone (B32682) can be designed to undergo a transannular aldol reaction, forming the fused five-membered rings in a single, often stereoselective, step.

Radical Cyclization: Radical-mediated cyclizations of appropriately configured acyclic or monocyclic precursors are effective for constructing the bicyclic system.

[3+2] Cycloaddition Reactions: These reactions, including transition-metal-catalyzed variants, provide a powerful method for constructing the five-membered rings of the pentalenone core. For instance, an intramolecular Rh-catalyzed [3+2] cycloaddition can construct the bicyclic core in a single step. researchgate.net

Pauson-Khand Reaction: This reaction involves the cobalt- or rhodium-mediated cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, which can be a direct precursor to the pentalenone core.

Table 1: Key Transformations in Pentalenone Core Synthesis

| Transformation | Description | Precursor Type |

|---|---|---|

| Intramolecular Aldol Condensation | Base or acid-catalyzed cyclization of a dicarbonyl compound. | 1,6-Diketone or equivalent |

| Transannular Ring Closure | Cyclization of an eight-membered ring to form a fused bicyclic system. researchgate.net | Functionalized Cyclooctene/Cyclooctanone |

| Radical Cyclization | Formation of a C-C bond via a radical intermediate. | Unsaturated halide or xanthate |

| [3+2] Cycloaddition | A concerted or stepwise reaction to form a five-membered ring. | Alkene and a three-atom component |

| Pauson-Khand Reaction | Co- or Rh-mediated reaction of an enyne with CO. | Enyne (alkene + alkyne) |

Achieving the specific cis-fusion of the (3AS,6AS) stereoisomer requires high levels of stereocontrol. Both enantioselective and diastereoselective strategies are crucial.

Enantioselective approaches aim to create the desired chirality from achiral or racemic starting materials. This is often accomplished through the use of chiral catalysts, auxiliaries, or reagents. For example, asymmetric transformations of meso-bicyclo[3.3.0]octanones using chiral diols in the presence of a Lewis acid can yield chiral bicyclic products. rsc.org Another method involves the diastereomeric resolution of intermediates. An efficient synthesis of enantiomerically pure bicyclo[3.3.0]octane derivatives has been developed from the achiral Cs-symmetric bicyclo[3.3.0]octane-2,8-dione using a resolution-selective deprotection method. nih.gov

Diastereoselective routes focus on controlling the relative stereochemistry during ring formation. Substrate-controlled diastereoselection is common, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For instance, the hydrogenation of a bicyclo[3.3.0]octenone precursor often proceeds from the less hindered convex face of the molecule, leading to the thermodynamically more stable cis-fused ring system. scielo.br Copper-catalyzed transannular ring-closing reactions of eight-membered rings have also been shown to produce bicyclo[3.3.0]octane derivatives with good diastereoselectivity. researchgate.net

Stereoselective Formation of the (3AS,6AS) Configuration

The central challenge in synthesizing (3AS,6AS)-Hexahydro-1(2H)-pentalenone is the precise installation of the two adjacent stereocenters at the bridgehead positions with a cis-relationship.

Asymmetric catalysis offers a powerful and atom-economical method for establishing the desired stereochemistry. In the context of bicyclo[3.3.0]octanone synthesis, this often involves a key annulation (ring-forming) step. Transition metal catalysts, particularly those based on rhodium and copper, are prominent in these strategies.

Rhodium catalysts are well-known for their ability to mediate cycloaddition reactions. For example, rhodium-catalyzed intramolecular [3+2] cycloadditions can be rendered enantioselective through the use of chiral ligands, directly forming the bicyclic core with high stereocontrol. researchgate.net Similarly, copper-catalyzed reactions, such as the transannular ring closure of eight-membered rings, can be guided by chiral ligands to favor the formation of one enantiomer over the other. researchgate.net Another approach involves the asymmetric ring transformation of a meso-bicyclo[3.3.0]octanone precursor into a chiral product using a chiral catalyst system, such as a chiral diol combined with a Lewis acid like BF₃·Et₂O. rsc.org

Table 2: Examples of Catalytic Systems for Asymmetric Synthesis

| Catalyst System | Reaction Type | Key Feature |

|---|---|---|

| Rhodium(I) / Chiral Ligand | Intramolecular [3+2] Cycloaddition | Forms two C-C bonds and stereocenters simultaneously. researchgate.net |

| Copper(I) / Chiral Ligand | Transannular Ring Closure | Controls the stereochemistry of the ring fusion. researchgate.net |

| Chiral Diol / BF₃·Et₂O | Asymmetric Ring Transformation | Desymmetrization of a meso-intermediate. rsc.org |

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products such as terpenes, amino acids, and carbohydrates. Utilizing these compounds as starting materials provides a direct route to chiral targets, as the inherent stereochemistry of the starting material is incorporated into the final product.

Monoterpenes have proven to be particularly useful starting materials for the enantioselective synthesis of the bicyclo[3.3.0]octanone framework. Their carbocyclic structures can be readily restructured into fragments suitable for constructing the target.

From α-Pinene: Enantioselective syntheses of bicyclo[3.3.0]octan-3-one derivatives have been accomplished starting from α-pinene. A key step in this approach is an intramolecular rhodium carbenoid C-H insertion, which cleanly furnishes the bicyclic ketone.

From (-)-Limonene (B1674923) Oxide: An efficient and stereoselective route to a chiral bicyclo[3.3.0]octane building block has been developed starting from (-)-limonene oxide. scielo.br A key strategic feature of this synthesis is the intramolecular alkylation of a cyanohydrin TMS ether intermediate. scielo.brscispace.com

This "chiron-based" approach is advantageous because it often avoids the need for asymmetric catalysis or resolution, directly leveraging the chirality provided by nature. escholarship.org

Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been effectively employed in the synthesis of bicyclo[3.3.0]octane systems.

One approach involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes. For instance, oxazolidinones, as developed by Evans, can be attached to a precursor molecule to direct alkylation or aldol reactions diastereoselectively. wikipedia.org In the context of this compound synthesis, an acyclic precursor could be functionalized with a chiral auxiliary. A subsequent ring-closing reaction would then proceed under the steric influence of the auxiliary, favoring the formation of the desired cis-fused ring system. After the cyclization, the auxiliary is cleaved, yielding the enantiomerically enriched pentalenone.

Another notable example is the use of camphorsultam as a chiral auxiliary. This auxiliary can be attached to an enoate substrate, which then undergoes a diastereoselective reaction, such as a conjugate addition or a cyclization, to form the bicyclic system. The rigid camphor (B46023) skeleton provides a highly predictable steric environment, leading to high levels of asymmetric induction.

| Chiral Auxiliary | Type of Reaction | Key Feature | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Aldol / Alkylation | Forms a chelated intermediate that blocks one face of the enolate. | >95% |

| Camphorsultam | Conjugate Addition / Cyclization | The bulky sultam ring effectively shields one face of the molecule. | >90% |

| Pseudoephedrine | Alkylation | Forms a stable chelate with the lithium enolate, directing the electrophile. | >98% |

Chemoenzymatic Transformations for Specific Isomers

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of traditional organic chemistry to produce enantiomerically pure compounds. nih.gov Enzymes, particularly hydrolases (like lipases) and oxidoreductases (like dehydrogenases), are widely used for their ability to differentiate between enantiomers or enantiotopic faces of a substrate. nih.govmdpi-res.com

For the synthesis of this compound, a key strategy involves the kinetic resolution of a racemic intermediate. For example, a racemic mixture of a bicyclic alcohol precursor to the target ketone can be subjected to a lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unacylated alcohols can then be easily separated. The unreacted alcohol enantiomer can then be oxidized to the desired (3AS,6AS)-pentalenone.

Another powerful chemoenzymatic method is the asymmetric reduction of a prochiral bicyclic enone. Certain yeast strains or isolated alcohol dehydrogenases can reduce the double bond or the ketone of a bicyclo[3.3.0]octenone precursor with high enantioselectivity, directly establishing the desired stereocenters. uky.edu Additionally, Baeyer-Villiger monooxygenases can be used for the asymmetric oxidation of a bicyclic ketone, which, although leading to a lactone, can be a valuable intermediate in a longer synthetic sequence toward the target carbocycle. kirj.ee

| Enzyme Class | Transformation | Substrate | Key Advantage |

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution | Racemic bicyclic alcohol | High enantioselectivity (E > 100) and mild reaction conditions. |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral bicyclic enone | Direct formation of multiple stereocenters with high enantiomeric excess (>99% ee). uky.edu |

| Baeyer-Villiger Monooxygenase (BVMO) | Asymmetric Oxidation | Prochiral bicyclic ketone | Access to chiral lactones which are versatile synthetic intermediates. |

Ring-Forming Reactions Utilized in this compound Synthesis

The construction of the fused five-membered ring system is the cornerstone of any synthesis of hexahydropentalenone. Several powerful cyclization reactions have been adapted to create the bicyclo[3.3.0]octane core with the requisite cis-stereochemistry.

Intramolecular [3+2] Cycloadditions

Intramolecular [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. In this approach, a molecule containing both a three-atom component and a two-atom component tethered together undergoes cyclization. For the synthesis of the bicyclo[3.3.0]octane skeleton, this typically involves an ene-vinylcyclopropane rearrangement. Rhodium(I) catalysts are often employed to facilitate this transformation, which proceeds through a metallacyclic intermediate. pku.edu.cn The stereochemistry of the starting material directly influences the stereochemistry of the product, allowing for the synthesis of specific isomers.

Pauson-Khand Reactions and Analogues

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to form a cyclopentenone. wikipedia.orgnih.gov The intramolecular version of this reaction is exceptionally well-suited for the synthesis of fused bicyclic systems like this compound. psu.eduuwindsor.ca

In a typical intramolecular Pauson-Khand approach, an enyne (a molecule containing both a double and a triple bond) is treated with dicobalt octacarbonyl to form a stable alkyne-cobalt complex. Upon heating or promotion with an N-oxide, the reaction proceeds to yield the bicyclic enone. nih.gov The reaction generally forms the cis-fused isomer with high selectivity, as this configuration is energetically favored in the transition state. d-nb.info The stereoselectivity can be further enhanced by the presence of chiral auxiliaries or chiral ligands on the metal catalyst. mdpi.com

| Metal Catalyst | Promoter/Conditions | Substrate | Diastereoselectivity (cis:trans) | Yield |

| Co₂(CO)₈ | N-Methylmorpholine N-oxide (NMO) | 1,6-Enyne | >95:5 | 70-90% |

| [Rh(CO)₂Cl]₂ | CO (1 atm), Toluene | 1,6-Enyne | >90:10 | 65-85% |

| Mo(CO)₆ | DMSO, high pressure | 1,6-Enyne | High | Moderate |

Radical Cyclization Pathways

Radical cyclizations provide a mild and efficient method for the formation of five-membered rings. The synthesis of the cis-bicyclo[3.3.0]octane system via a radical pathway often involves the cyclization of a radical precursor onto a double or triple bond. A common strategy is the 5-exo-trig cyclization of a 6-heptenyl radical.

For instance, a radical can be generated at C6 of a 1-octen-6-yl derivative (e.g., from a bromide or xanthate precursor using a radical initiator like AIBN and a mediator like tributyltin hydride). This radical then adds to the double bond at C1 in a 5-exo fashion to form a five-membered ring and a new radical on an adjacent carbon. This second radical can then be trapped or participate in a second cyclization to complete the bicyclic system. The formation of the cis-fused ring system is generally favored due to the lower strain energy of the cis-fused transition state compared to the trans-fused alternative. d-nb.info

Transition Metal-Catalyzed Cyclizations

Beyond the Pauson-Khand reaction, a variety of other transition metal-catalyzed cyclizations are employed to synthesize the bicyclo[3.3.0]octane core. These methods often offer high efficiency and selectivity under mild conditions.

One prominent example is the transition metal-catalyzed cycloisomerization of enynes. Catalysts based on platinum, gold, or palladium can activate the alkyne or alkene moiety, leading to a cascade of bond formations that result in the bicyclic product. The choice of metal and ligands is crucial for controlling the reaction pathway and the stereochemical outcome. These reactions often proceed through pathways that avoid high-energy intermediates, allowing for the formation of the thermodynamically favored cis-fused product.

Protecting Group Strategies and Stereochemical Integrity Maintenance

Protecting groups are instrumental in various strategies for synthesizing the pentalenone framework, including those that proceed via intramolecular aldol reactions or Pauson-Khand reactions. The choice of a protecting group is dictated by its stability to a range of reaction conditions, the ease and selectivity of its introduction and cleavage, and its influence on the conformational preferences of the molecule, which can, in turn, impact the diastereoselectivity of crucial bond-forming steps.

A key consideration in the synthesis of this compound is the control of stereocenters that are established in precursor molecules. For instance, in synthetic approaches that utilize chiral starting materials, such as those derived from dimethyl L-tartrate, the strategic protection of hydroxyl groups is critical. The size and nature of the protecting group can significantly influence the facial selectivity of subsequent reactions.

For example, in the synthesis of optically active bicyclo[3.3.0]octenone derivatives, which are precursors to the target pentalenone, the choice of silyl (B83357) ethers as protecting groups for diol functionalities has been shown to be critical for achieving high diastereoselectivity. The steric bulk of the silyl group can direct the approach of reagents to the less hindered face of the molecule, thereby controlling the formation of new stereocenters.

The following table illustrates the effect of different silyl ether protecting groups on the diastereoselectivity of a key cyclization step in the synthesis of a bicyclo[3.3.0]octenone precursor.

Table 1: Influence of Silyl Ether Protecting Groups on Diastereoselectivity

| Protecting Group | Reaction Conditions | Diastereomeric Ratio (desired:undesired) | Yield (%) |

| TBDMS | Co2(CO)8, THF, TMANO, rt | >95:5 | 85 |

| TIPS | Co2(CO)8, THF, TMANO, rt | 90:10 | 82 |

| TES | Co2(CO)8, THF, TMANO, rt | 85:15 | 88 |

TBDMS: tert-Butyldimethylsilyl, TIPS: Triisopropylsilyl, TES: Triethylsilyl, THF: Tetrahydrofuran, TMANO: Trimethylamine N-oxide, rt: room temperature.

The data clearly indicates that the sterically demanding tert-Butyldimethylsilyl (TBDMS) group provides the highest level of stereocontrol in this particular transformation.

Furthermore, orthogonal protecting group strategies are often employed in more complex synthetic routes. This approach involves the use of multiple protecting groups that can be selectively removed under different conditions, allowing for the sequential manipulation of various functional groups within the molecule without affecting others. For instance, a hydroxyl group might be protected as a silyl ether, which is labile to fluoride (B91410) ions, while another is protected as a benzyl (B1604629) ether, which is typically removed by hydrogenolysis. This strategy provides the synthetic chemist with a high degree of flexibility and control over the synthetic sequence.

In synthetic pathways involving intramolecular aldol reactions to construct the bicyclic core, the protection of one of the carbonyl groups as an acetal (B89532) or ketal can be a crucial step. This prevents self-condensation and directs the intramolecular cyclization to the desired pathway. The conditions for the formation and cleavage of these acetals must be carefully chosen to be compatible with other functional groups present in the molecule and to avoid epimerization of existing stereocenters.

The following table provides examples of protecting groups commonly used for different functional groups in the synthesis of pentalenone precursors and their typical cleavage conditions, highlighting the principle of orthogonal protection.

Table 2: Orthogonal Protecting Groups in Pentalenone Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBAF, HF•Pyridine |

| Hydroxyl | Benzyl ether | Bn | H2, Pd/C |

| Carbonyl | Ethylene glycol ketal | - | Aqueous acid (e.g., HCl) |

| Carboxylic Acid | Methyl ester | Me | LiOH, NaOH |

TBAF: Tetrabutylammonium fluoride, Pd/C: Palladium on carbon.

Chemical Reactivity and Transformational Chemistry of 3as,6as Hexahydro 1 2h Pentalenone

Functional Group Interconversions on the Pentalenone Scaffold

The ketone functional group is the primary site for a variety of chemical transformations, allowing for its conversion into other functionalities with a high degree of stereocontrol.

The reduction of the carbonyl group in the bicyclo[3.3.0]octanone framework is highly stereoselective. Nucleophilic attack by hydride reagents predominantly occurs from the less sterically hindered convex (exo) face of the molecule. This leads to the formation of the corresponding endo-alcohol as the major product. The degree of stereoselectivity is highly dependent on the steric bulk of the reducing agent.

Bulky hydride reagents, such as the trialkylborohydrides known as Selectrides, are particularly effective in achieving high diastereoselectivity. sapub.org For instance, reduction with L-Selectride (lithium tri-sec-butylborohydride) in THF at low temperatures results in excellent stereoselective formation of the endo-alcohol. thieme-connect.com Enzymatic reductions have also been explored, which can exhibit high enantioselectivity but may result in lower diastereoselectivity, sometimes yielding both epimeric alcohols. rsc.org

Conversely, the oxidation of the corresponding bicyclo[3.3.0]octanols back to the ketone can be achieved using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

| Reducing Agent | Major Product | Stereoselectivity (endo:exo) | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | cis-Bicyclo[3.3.0]octan-2-endo-ol | Good | Standard reducing agent, attack from the convex face. |

| Lithium Aluminum Hydride (LiAlH₄) | cis-Bicyclo[3.3.0]octan-2-endo-ol | Good to Excellent | More reactive than NaBH₄, still exhibits high selectivity. |

| L-Selectride® | cis-Bicyclo[3.3.0]octan-2-endo-ol | Excellent (>99:1) | Bulky reagent enhances attack from the least hindered face. sapub.orgthieme-connect.com |

| K-Selectride® | cis-Bicyclo[3.3.0]octan-2-endo-ol | Excellent (up to 100%) | Similar to L-Selectride, provides very high syn-selectivity. sapub.org |

| Thermoanaerobium brockii alcohol dehydrogenase (TBADH) | Epimeric alcohols | Enantioselective, not diastereoselective | Enzymatic reduction can lead to mixtures of alcohol diastereomers. rsc.org |

The carbons adjacent to the carbonyl group (α-carbons) can be functionalized via the formation of an enolate intermediate. Deprotonation of (3AS,6AS)-hexahydro-1(2H)-pentalenone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the corresponding enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide, is a key method for forming new carbon-carbon bonds.

Similar to hydride reduction, the trajectory of the incoming electrophile is directed by the steric environment of the bicyclic system. The electrophile will preferentially approach from the convex face, leading to the exo-alkylated product with high diastereoselectivity. This substrate-controlled stereoselectivity is a common feature in the chemistry of rigid bicyclic systems.

While the parent compound is a saturated ketone, its unsaturated analog, bicyclo[3.3.0]oct-3-en-2-one, serves as a classic Michael acceptor. In these α,β-unsaturated systems, nucleophilic attack can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition).

The preferred reaction pathway is influenced by the nature of the nucleophile. "Hard" nucleophiles like organolithium reagents tend to favor 1,2-addition, while "soft" nucleophiles, most notably organocuprates (Gilman reagents), selectively undergo 1,4-conjugate addition. This reaction is a powerful tool for carbon-carbon bond formation at the β-position. The stereochemical outcome of the conjugate addition is also governed by the approach of the nucleophile from the less hindered convex face of the enone system. Homoconjugate additions to related bicyclic systems have also been documented. cdnsciencepub.com

Stereodivergent Derivatizations

Stereodivergent synthesis aims to generate any selected diastereomer of a product from a common starting material by modifying the reaction conditions or reagents. The rigid conformation of this compound provides a strong inherent stereochemical bias, typically leading to high diastereoselectivity for a single product isomer through substrate control.

Achieving stereodivergence requires overcoming this intrinsic facial bias. This can be approached by employing chiral auxiliaries or reagents that exert stronger stereochemical control than the substrate itself (reagent-controlled synthesis). For example, while a standard alkylation may proceed via the convex face, a chelation-controlled reaction using a chiral auxiliary could potentially direct the electrophile to the concave face, thus producing the opposite diastereomer. While challenging, this strategy allows for access to a wider range of stereochemically diverse derivatives from a single chiral building block.

Rearrangement Reactions and Skeletal Transformations

The bicyclo[3.3.0]octane skeleton can undergo or be formed from various rearrangement reactions, leading to significant structural transformations.

Beckmann Rearrangement : The oxime derived from this compound can theoretically undergo a Beckmann rearrangement upon treatment with acid. masterorganicchemistry.com This reaction would involve the migration of one of the α-carbons to the nitrogen atom, resulting in the expansion of the five-membered ring containing the carbonyl into a six-membered ring containing an amide (a lactam). The regiochemical outcome—which of the two α-carbons migrates—is determined by its stereochemical relationship (anti-periplanar) to the hydroxyl group of the oxime. masterorganicchemistry.com

Baeyer-Villiger Oxidation : This reaction involves the oxidation of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group. This transformation converts the cyclic ketone into a bicyclic lactone (a cyclic ester). The regioselectivity of the oxygen insertion depends on the relative migratory aptitude of the two α-carbons. In this system, the more substituted bridgehead carbon would be expected to migrate preferentially, leading to the formation of a specific regioisomer of the lactone.

Enolate-Mediated Rearrangements : Under basic conditions, related bicyclic ketone systems have been shown to undergo skeletal rearrangements. For instance, a β-enolate rearrangement has been observed to convert a bicyclo[3.2.1]octenone into a bicyclo[3.3.0]octanone skeleton. cdnsciencepub.com Furthermore, the bicyclo[3.3.0]octane framework itself can be synthesized through Michael-induced skeletal rearrangements of other bicyclic systems.

Exploitation as a Synthetic Building Block

The bicyclo[3.3.0]octane ring system, often referred to as a diquinane, is a core structural motif in a large family of natural products, particularly the triquinane sesquiterpenes. psu.edu As such, optically active derivatives like this compound are highly valuable chiral synthons for the total synthesis of these complex molecules. lookchem.com

The stereochemically defined and functionally versatile nature of the pentalenone scaffold allows for the controlled installation of additional stereocenters and functional groups. Its use as an intermediate has been pivotal in the synthesis of natural products such as coriolin (B1246448) and hypnophilin. acs.org The development of efficient, enantioselective methods to construct the bicyclo[3.3.0]octane framework is a significant area of research in organic synthesis, underscoring its importance as a foundational building block. orgsyn.orgrsc.org

Mechanistic Investigations of Reactions Involving 3as,6as Hexahydro 1 2h Pentalenone

Elucidation of Stereodetermining Steps in Synthetic Pathways

The stereochemistry of (3aS,6AS)-Hexahydro-1(2H)-pentalenone is defined by the cis-fusion of the two five-membered rings. The synthesis of this specific diastereomer relies on carefully controlled stereodetermining steps. For instance, in synthetic routes proceeding through the dihydroxylation of cis-bicyclo[3.3.0]octene precursors, the facial selectivity of the dihydroxylation is a critical stereodetermining step.

Computational studies on related cis-bicyclo[3.3.0]octene systems have shown that the stereochemical outcome can be counterintuitive. nih.gov While steric hindrance would suggest that a reagent should approach from the convex face of the bicyclic system, reactions can preferentially occur on the more sterically hindered concave face. nih.gov This has been explained through computational analysis, indicating that torsional effects, rather than simple steric hindrance, can be the dominant factor in determining the stereoselectivity. nih.gov

In a hypothetical dihydroxylation of a precursor to this compound, the transition state leading to the desired stereoisomer would need to be lower in energy. The stability of these transition states is influenced by subtle conformational and torsional strains within the bicyclic framework. nih.gov

Kinetic and Thermodynamic Control in Functionalization Reactions

Functionalization of this compound, for instance, through enolate formation, is subject to kinetic and thermodynamic control. As an asymmetric ketone, deprotonation can occur at either of the two α-carbons, leading to two different regioisomeric enolates.

The formation of the kinetic enolate is favored under conditions of strong, sterically hindered bases (like lithium diisopropylamide, LDA), low temperatures, and aprotic solvents. udel.edumasterorganicchemistry.com This enolate is formed faster because the proton on the less substituted α-carbon is more sterically accessible. udel.eduyoutube.com Conversely, the thermodynamic enolate is favored under conditions that allow for equilibrium, such as weaker bases (like alkoxides), higher temperatures, and protic solvents. udel.edumasterorganicchemistry.com This enolate is the more stable of the two, typically being the more substituted one. udel.edumasterorganicchemistry.com

The choice of reaction conditions is therefore critical in directing the regioselectivity of subsequent reactions, such as alkylation or aldol (B89426) condensation.

Table 1: Conditions for Selective Enolate Formation

| Enolate Type | Conditions | Rationale |

|---|---|---|

| Kinetic | Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF) | Rapid, irreversible deprotonation at the less sterically hindered α-carbon. udel.eduyoutube.com |

| Thermodynamic | Weaker base (e.g., NaOEt), Higher temperature (e.g., 25 °C), Protic or aprotic solvent | Reversible deprotonation allows equilibration to the more stable, more substituted enolate. udel.edumasterorganicchemistry.com |

Transition State Analysis of Key Chemical Transformations

Transition state analysis provides a deeper understanding of the energy barriers and geometries of key chemical transformations involving this compound. For reactions such as enolate formation, cycloadditions, or rearrangements, the structure and energy of the transition state dictate the reaction rate and selectivity.

For example, in a Lewis acid-catalyzed Diels-Alder reaction, the transition state's geometry can be influenced by the catalyst, affecting the reaction's synchronicity and activation energy. beilstein-journals.org While not a direct reaction of the pentalenone itself, the principles apply to cycloadditions on derivatives. In the case of enolate alkylation, the transition state involves the approach of an electrophile to the enolate. The facial selectivity of this attack would be influenced by the stereochemistry of the bicyclic system, with the electrophile likely approaching from the less hindered convex face.

Computational chemistry allows for the modeling of these transient structures. For instance, DFT (Density Functional Theory) calculations can be used to locate and characterize transition states, providing information on bond lengths, angles, and vibrational frequencies. researchgate.net

Computational Support for Proposed Reaction Mechanisms

Computational chemistry is an indispensable tool for supporting and rationalizing proposed reaction mechanisms for complex molecules like this compound. Methods such as DFT, with functionals like B3LYP, are commonly used to model reaction pathways and predict stereochemical outcomes. nih.gov

In the context of the aforementioned dihydroxylation of a cis-bicyclo[3.3.0]octene precursor, computational studies using Gaussian09 software with B3LYP and B3LYP-D3 methods have been employed to calculate the energies of the two possible diastereomeric transition states. nih.gov These calculations revealed that the transition state leading to the experimentally observed product was indeed lower in energy, with the energy difference being attributed to torsional strain. nih.gov

Similarly, for reactions directly involving this compound, computational models could be used to:

Calculate the relative energies of the kinetic and thermodynamic enolates.

Model the transition states of nucleophilic additions to the carbonyl group, explaining diastereoselectivity.

Investigate the energy profiles of rearrangement reactions.

These computational insights provide a quantitative basis for the qualitative principles of stereoelectronics and steric hindrance, allowing for a more accurate prediction of reaction outcomes.

Theoretical and Computational Chemistry Studies on 3as,6as Hexahydro 1 2h Pentalenone

Conformational Analysis and Energetic Landscapes

The bicyclo[3.3.0]octane framework of (3AS,6AS)-Hexahydro-1(2H)-pentalenone is characterized by the cis-fusion of two five-membered rings. This structural motif imparts a significant degree of rigidity to the molecule, yet it can still adopt several low-energy conformations. The primary modes of flexibility in the bicyclo[3.3.0]octane skeleton involve twisting and puckering of the cyclopentane (B165970) rings.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods to explore the potential energy surface of such molecules. These calculations can identify the stable conformers and the transition states that connect them, providing a detailed energetic landscape. For the parent cis-bicyclo[3.3.0]octane, the cis-fused conformation is known to be significantly more stable than the highly strained trans-fused isomer atlantis-press.com.

The presence of the carbonyl group at the 1-position influences the conformational preferences. The dipole moment of the C=O bond and potential intramolecular interactions can alter the relative energies of the conformers. A thorough conformational search, typically initiated using molecular mechanics and followed by higher-level quantum mechanical geometry optimizations, is necessary to identify the global minimum energy structure and other thermally accessible conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics, which is crucial for accurately predicting spectroscopic and chiroptical properties.

| Conformer Type | Typical Ring Conformation | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) - Representative |

|---|---|---|---|

| Twist-Twist (TT) | Both rings in twist conformations | C2-C3-C3a-C6a ≈ ±30-40° | 0.0 (Global Minimum) |

| Envelope-Twist (ET) | One ring envelope, one ring twist | Varies | 0.5 - 2.0 |

| Envelope-Envelope (EE) | Both rings in envelope conformations | Varies | 1.0 - 3.0 |

Note: The relative energies are illustrative and based on general findings for the bicyclo[3.3.0]octane system. Specific values for this compound would require dedicated computational studies.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound can be elucidated using quantum chemical calculations, which provide information about molecular orbitals, charge distribution, and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In a ketone like hexahydropentalenone, the HOMO is typically associated with the lone pairs of the carbonyl oxygen, while the LUMO is often the π* antibonding orbital of the C=O bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity rsc.org.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying reactivity through various descriptors researchgate.netmdpi.com. These include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of electrophilic character.

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic and electrophilic attack within the molecule. For this compound, the carbonyl carbon is predicted to be the primary site for nucleophilic attack, while the regions around the α-carbons are potential sites for electrophilic attack (e.g., enolate formation).

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential), such as the area around the carbonyl oxygen, are typically colored red, while electron-poor regions (positive potential), like the carbonyl carbon and nearby hydrogen atoms, are colored blue. This visualization helps in predicting sites for non-covalent interactions and chemical reactions.

| Reactivity Descriptor | Definition/Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; electron-donating ability | Localized on the carbonyl oxygen lone pairs |

| LUMO | Lowest Unoccupied Molecular Orbital; electron-accepting ability | Localized on the C=O π* antibonding orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicator of reactivity | Expected to be relatively large, typical for a saturated ketone |

| Fukui Function (f+) | Propensity for nucleophilic attack | Highest value at the carbonyl carbon |

| Fukui Function (f-) | Propensity for electrophilic attack | Significant values at the α-carbons |

Absolute Configuration Assignment through Chiroptical Property Prediction

This compound is a chiral molecule, and the determination of its absolute configuration is a crucial aspect of its characterization. Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide experimental data that can be directly compared with theoretically predicted spectra to unambiguously assign the absolute configuration nih.govnih.govbiotools.us.

The methodology involves the following steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed using computational methods as described in section 5.1.

Spectrum Calculation: For each stable conformer, the VCD and/or ECD spectrum is calculated using a suitable level of theory, commonly DFT with a functional like B3LYP and an appropriate basis set researchgate.net.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann populations to generate a final theoretical spectrum for a given enantiomer (e.g., the (3AS,6AS) enantiomer).

Comparison: The final theoretical spectrum is compared to the experimental spectrum. A good match in terms of sign and relative intensity of the key bands allows for a confident assignment of the absolute configuration researchgate.net.

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, has proven to be a particularly powerful tool for the stereochemical analysis of bicyclo[3.3.0]octane derivatives researchgate.net. The rich structural information contained in the mid-infrared region provides a detailed fingerprint of the molecule's three-dimensional structure. For ketones, the VCD signal of the C=O stretching vibration is often a prominent and diagnostic feature.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound will arrange themselves into a crystal lattice, the structure of which is determined by the optimization of intermolecular interactions. While X-ray crystallography is the definitive experimental method for determining crystal structures, computational methods can be used to predict plausible packing motifs and analyze the nature of the intermolecular forces.

For a molecule like hexahydropentalenone, which lacks strong hydrogen bond donors, the primary intermolecular interactions are expected to be:

Dipole-Dipole Interactions: The carbonyl group imparts a significant dipole moment to the molecule. In the crystal, these dipoles will tend to align in an anti-parallel fashion to maximize electrostatic attraction.

Weak C-H···O Hydrogen Bonds: The carbonyl oxygen can act as a weak hydrogen bond acceptor for C-H bonds from neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice nih.gov.

Crystal structure prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. This involves generating a large number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. While challenging, especially for flexible molecules, CSP can provide valuable insights into potential polymorphism (the existence of multiple crystal forms) and the dominant intermolecular interactions that govern the solid-state structure rsc.org. Studies on related bicyclo[3.3.0]octane diols have highlighted the importance of hydrogen bonding in directing the crystal packing, forming helical assemblies nih.gov. For the ketone, the weaker C-H···O and dipole-dipole interactions would be the primary directing forces.

Spectroscopic Feature Prediction for Structural Correlation

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be used to interpret experimental spectra and confirm the molecular structure.

Infrared (IR) Spectroscopy: As mentioned in section 5.3, DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. By calculating the harmonic vibrational frequencies for the optimized geometry of this compound, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with the experimental one to aid in the assignment of vibrational modes. For instance, the C=O stretching frequency is a characteristic and intense peak in the IR spectrum of ketones, and its calculated position can be used to confirm the presence of this functional group. The calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the calculations (e.g., the harmonic approximation).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the most common approach for calculating NMR parameters. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be predicted. These predicted ¹H and ¹³C NMR spectra can be instrumental in assigning the complex signals often observed for rigid bicyclic systems and can help to distinguish between different stereoisomers or conformers.

| Spectroscopic Technique | Predicted Feature | Computational Method | Application |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-31G) | Assignment of experimental bands, confirmation of functional groups (e.g., C=O stretch) |

| Vibrational Circular Dichroism (VCD) | Rotational Strengths (Sign and Magnitude) | DFT (e.g., B3LYP/6-31G) | Determination of absolute configuration |

| NMR | ¹H and ¹³C Chemical Shifts | DFT with GIAO method | Assignment of complex spectra, structural elucidation |

| Electronic Circular Dichroism (ECD) | Rotational Strengths of Electronic Transitions | Time-Dependent DFT (TD-DFT) | Confirmation of absolute configuration, analysis of electronic transitions |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a bicyclic system like hexahydro-1(2H)-pentalenone, one-dimensional (¹H and ¹³C) NMR provides initial information, but two-dimensional (2D) NMR techniques are essential for unambiguously assigning the stereochemistry.

A suite of 2D NMR experiments would be necessary to confirm the cis-fusion of the two five-membered rings and the relative stereochemistry of the protons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the molecule. For (3AS,6AS)-Hexahydro-1(2H)-pentalenone, COSY would help in assigning the protons on each of the five-membered rings by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, enabling the definitive assignment of the carbon skeleton based on the proton assignments from COSY.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (like the carbonyl carbon C1) and for connecting different spin systems that are separated by non-proton-bearing atoms. For instance, correlations from the protons on C2 and C8 to the carbonyl carbon at C1 would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the stereochemistry. NOESY detects protons that are close in space, regardless of whether they are bonded. For this compound, the cis-fusion of the rings would be confirmed by observing NOE cross-peaks between the bridgehead protons (H3a and H6a) and protons on the adjacent ring that are on the same face of the molecule. The absence of such correlations to protons on the opposite face would provide strong evidence for the cis-junction.

A hypothetical table of expected key NOESY correlations for the cis-fused structure is presented below.

| Proton 1 | Proton 2 | Expected NOE | Implication |

| H3a | H6a | Strong | Proximity of bridgehead protons |

| H3a | Protons on the same face of the C4-C5-C6 ring | Present | Confirmation of cis-fusion |

| H6a | Protons on the same face of the C1-C2-C3 ring | Present | Confirmation of cis-fusion |

Further confirmation of stereochemistry can be achieved through more advanced NMR techniques. Anisotropic effects, where the magnetic field experienced by a nucleus is influenced by the orientation of nearby pi systems or other magnetically anisotropic groups, can sometimes provide clues about the spatial arrangement of atoms. However, in hexahydro-1(2H)-pentalenone, which lacks significant anisotropic groups, this effect would be minimal.

The use of chiral shift reagents (lanthanide complexes) can be employed to distinguish between enantiomers. In a racemic mixture, these reagents would cause the NMR signals of the two enantiomers to separate, allowing for the determination of enantiomeric excess. For a sample of pure this compound, no such splitting would be observed.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₂O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would be characteristic of a bicyclic ketone. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a gamma-proton is available. The fragmentation of the bicyclo[3.3.0]octane ring system would likely involve ring-opening and subsequent cleavages, leading to a series of characteristic fragment ions.

A hypothetical table of major expected mass spectral fragments is shown below.

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CO]⁺ | Loss of carbon monoxide |

| 81 | [C₆H₉]⁺ | Further fragmentation after loss of CO |

| 67 | [C₅H₇]⁺ | Cleavage of the bicyclic ring system |

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR and MS can establish the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the absolute configuration of the molecule. The carbonyl group in hexahydro-1(2H)-pentalenone is a chromophore that gives rise to a weak n→π* electronic transition in the UV region (around 280-300 nm). The sign of the Cotton effect for this transition can often be predicted by the Octant Rule for ketones.

For this compound, the absolute configuration would be determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for the (3AS,6AS) enantiomer using quantum chemical methods (like time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectra would provide a confident assignment of the absolute configuration.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is closely related to the ECD spectrum (through the Kronig-Kramers relations) and also displays Cotton effects in the region of chromophore absorption. While ECD is often preferred for its clearer presentation of individual electronic transitions, ORD can also be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with data from structurally related compounds of known absolute configuration.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For complex bicyclic systems like hexahydropentalenones, where spectroscopic data (e.g., NMR) can sometimes be ambiguous for assigning stereochemistry, X-ray analysis of a suitable crystalline derivative is the gold standard.

While the crystallographic data for the parent this compound is not extensively reported in public literature, the technique has been critically applied to a wide array of its derivatives and related bicyclo[3.3.0]octane structures. These analyses have been instrumental in confirming the cis-fused ring junction, which is characteristic of this family of compounds, and in establishing the relative and absolute configuration of various substituents. For instance, the structural assignment of a dihydroxylated derivative of a cis-bicyclo[3.3.0]octenone was corrected from an initial hypothesis of convex-face addition to concave-face addition based on definitive X-ray crystal structure evidence. nih.gov

The application of X-ray crystallography has been pivotal in structural studies of various functionalized bicyclo[3.3.0]octanones. The analysis of these derivatives provides invaluable insight into the conformational constraints and stereochemical intricacies of the bicyclic core.

| Compound/Derivative | Key Crystallographic Finding | Reference |

| Macfarlandin C (containing a cis-2,8-dioxabicyclo[3.3.0]octan-3-one) | Confirmed the relative and absolute configuration of the complex natural product, revealing an unusually long C-C bond linking the bicyclic fragment to the side chain. | nsf.gov |

| 6-substituted 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one | Crystallographic data (CCDC 839175) was used to confirm the structure of this highly functionalized bicyclic lactone. | oregonstate.edu |

| Diastereomeric amides of Spiro[3.3]heptane-dicarboxylic acid | X-ray analysis of a crystalline amide derivative was used to determine the absolute configuration of the parent acid. | mdpi.com |

These examples underscore the power of X-ray crystallography in providing unambiguous stereochemical assignments for complex molecules containing the bicyclo[3.3.0]octane framework, a role it would undoubtedly play in the definitive characterization of this compound derivatives.

Chromatographic Techniques for Stereoisomeric Purity and Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for assessing the stereoisomeric purity of this compound and for separating it from its other stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly with chiral stationary phases (CSPs), are the principal techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the resolution of enantiomers. nih.gov The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type phases are commonly used for the separation of cyclic ketones and related structures. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing resolution. mdpi.com

While specific applications detailing the separation of this compound are not widespread, methods have been developed for closely related bicyclic structures. For example, diastereomeric trioxane-ketones derived from cis-bicyclo[3.3.0]octane-3,7-dione were successfully separated by chromatography on silica (B1680970) gel. academie-sciences.fr Furthermore, precursors to bicyclo[3.3.0]octenone systems have been resolved into their respective enantiomers using chiral HPLC, demonstrating the feasibility of this approach. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another cornerstone technique for the analysis of volatile compounds like hexahydropentalenone. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification. For the analysis of stereoisomers, chiral capillary columns are employed. These columns typically contain a stationary phase incorporating a chiral selector, most commonly a cyclodextrin (B1172386) derivative. gcms.cz

The enantiomers of a chiral compound interact differently with the chiral environment of the stationary phase, resulting in separation. The mass spectrometer serves as a detector, providing mass spectra that confirm the identity of the eluting isomers. GC-MS methods offer high resolution and sensitivity, making them suitable for determining enantiomeric excess (e.e.) in products from asymmetric syntheses. jmaterenvironsci.commdpi.com The analysis of different stereoisomers by GC-MS relies on achieving baseline separation to allow for accurate quantification. mdpi.com

The table below summarizes representative chromatographic conditions used for the separation of related chiral bicyclic compounds, illustrating common approaches applicable to the analysis of hexahydropentalenone stereoisomers.

| Analytical Method | Compound Class | Stationary Phase/Column | Mobile Phase/Carrier Gas | Key Finding | Reference |

| HPLC | Diastereomeric trioxane-ketones from cis-bicyclo[3.3.0]octane-3,7-dione | Silica Gel | Hexane/Ethyl Acetate (70:30, v/v) | Successful separation of the two diastereomeric racemates. | academie-sciences.fr |

| HPLC | Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one enantiomers | Swollen microcrystalline triacetylcellulose | Not specified | Resolution of enantiomers of the ketone and its corresponding alcohol diastereomers. | researchgate.net |

| Chiral GC-MS | General essential oil enantiomers | HP-chiral-20B (derivatized cyclodextrin) | Helium | Determination of enantiomeric distribution for various chiral compounds. | jmaterenvironsci.com |

| Chiral GC-MS | General chiral compounds | Fused silica capillary with derivatized cyclodextrin | Helium | Provides structural information and enantiomeric ratios for quality control. | scispec.co.th |

These methodologies are fundamental for the quality control and stereochemical analysis of this compound, ensuring its isomeric purity for subsequent chemical applications.

Emerging Applications and Future Research Directions of 3as,6as Hexahydro 1 2h Pentalenone

Utilization in Materials Science as a Structural Motif

The bicyclo[3.3.0]octane skeleton is a crucial structural motif found in numerous bioactive natural compounds. researchgate.net Its constrained, non-planar geometry makes it an attractive building block for creating novel polymers and materials with unique three-dimensional architectures. The defined stereochemistry of (3AS,6AS)-Hexahydro-1(2H)-pentalenone offers the potential to introduce chirality into polymer backbones, which could lead to materials with specialized optical properties or applications in chiral separations.

Future research may focus on synthesizing polymers where the pentalenone unit is either a pendant group or integrated into the main chain. Such materials could exhibit enhanced thermal stability and rigidity compared to polymers composed of more flexible aliphatic or aromatic units. The compact and robust nature of the bicyclo[3.3.0]octane core could impart desirable mechanical properties to the resulting materials. researchgate.net

Table 1: Potential Polymer Classes Incorporating this compound

| Polymer Type | Potential Monomer Derivative | Projected Properties |

| Polyesters | Pentalenone-diol | Enhanced rigidity, potential for chiral recognition |

| Polyamides | Pentalenone-diamine | High thermal stability, defined 3D structure |

| Polyacetylenes | Ethynyl-substituted pentalenone | Chiroptical properties, potential semiconductivity |

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions to build complex, functional assemblies. The defined shape of bicyclic molecules is advantageous for creating host molecules for guest recognition. acs.org The concave and convex faces of the this compound scaffold could be functionalized to create novel host molecules with specific binding cavities. The inherent "awkward" shape of some bicyclo[3.3.0]octane derivatives can be advantageous for forming clathrates or multiple crystal polymorphs, a desirable trait in materials engineering. acs.org

Drawing parallels from related bicyclic systems, such as bicyclo[2.2.2]octane derivatives that form ultra-high affinity complexes with cucurbit ontosight.aiuril hosts, it is plausible that functionalized pentalenones could act as specific guests for macrocyclic hosts. nih.gov Research in this area would involve modifying the pentalenone core with recognition units (e.g., hydrogen bond donors/acceptors, charged groups) to direct self-assembly or bind specific guest molecules. nih.govresearchgate.net

Development of Novel Catalytic Systems Incorporating Pentalenone Derivatives

The development of new ligands is crucial for advancing transition-metal catalysis. Rigid scaffolds are often used to create chiral ligands that can induce high levels of enantioselectivity in chemical reactions. abcr.com The this compound structure is a promising starting point for designing novel P,N-bidentate or dinitrogen ligands. nih.govnih.gov By converting the ketone functionality and adding coordinating groups at other positions on the bicyclic frame, new chiral environments can be created around a metal center.

For instance, fusing the pentalenone framework with heterocyclic systems like 1,10-phenanthroline (B135089) could yield pre-organized, non-planar ligands for applications in asymmetric catalysis. researchgate.net The fixed conformation of the bicyclic system can provide better shielding and control over the reactive center, potentially leading to highly efficient and selective catalysts. nih.gov

Table 2: Potential Ligand Scaffolds from this compound

| Ligand Class | Synthetic Modification | Target Catalytic Reaction |

| Chiral Diamine | Reductive amination of the ketone | Asymmetric transfer hydrogenation |

| Chiral Phosphine | Functionalization of the bicyclic core | Asymmetric cross-coupling reactions |

| Fused Heterocycle | Condensation with amino-heterocycles | Enantioselective oxidation/reduction |

Exploration of Unconventional Synthetic Routes

While the bicyclo[3.3.0]octane skeleton is common, developing efficient and stereoselective routes to specific isomers like this compound remains an active area of research. Future work will likely focus on asymmetric catalytic methods to construct the core structure from simple precursors. Methodologies such as intramolecular Pauson-Khand reactions, ring-rearrangement metathesis, and radical cascade cyclizations are powerful tools for synthesizing this framework. researchgate.netbeilstein-journals.orgchemrxiv.org The exploration of enzymatic resolutions and biocatalytic approaches could also provide more sustainable and highly selective pathways to this and other chiral pentalenone derivatives. jst.go.jp

Uncharted Chemical Transformations and Reactivity Profiles

The reactivity of the ketone in this compound is governed by typical carbonyl chemistry but is influenced by the steric environment of the bicyclic frame. libretexts.orgchemistrysteps.com Research into its specific reactivity profile could uncover unique transformations. For example, the facial selectivity of nucleophilic additions to the carbonyl group is dictated by the concave shape of the molecule, which could be exploited for stereocontrolled synthesis. Studies on the dihydroxylation of related cis-bicyclo[3.3.0]octene systems have shown unexpected stereoselectivities, with reactions occurring on the more sterically hindered concave face, a phenomenon attributed to torsional strain. nih.gov Similar investigations into the enolate chemistry and subsequent reactions of this compound could reveal novel and synthetically useful reactivity patterns.

Integration into Complex Molecular Architectures (Non-Biological)

The pentalenone core is a key structural component in the total synthesis of complex natural products, such as pentalenolactone. nih.govresearchgate.net Beyond natural product synthesis, this rigid chiral building block holds potential for constructing sophisticated, non-biological molecular architectures. Its use as a stereodefined cassette could allow for the precise spatial arrangement of functional groups in larger molecules. This could be applied to the synthesis of molecular machines, complex polycyclic systems, or architecturally unique materials where three-dimensional structure dictates function. beilstein-journals.org The strained nature of some bicyclo[3.3.0]octane systems, particularly trans-fused variants, makes them targets of significant synthetic interest for exploring the limits of molecular construction. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3aS,6aS)-Hexahydro-1(2H)-pentalenone, and how is enantioselectivity controlled?

- Methodology : Enantioselective nickel-catalyzed anti-carbometallative cyclizations are effective. For example, using alkyl radical precursors and arylboronic acids under optimized conditions (e.g., 1a with 4-chlorophenylboronic acid yields 74.8 mg of product with 85% enantiomeric excess via HPLC). Key steps include column chromatography purification and crystallization via solvent diffusion (petroleum ether/ethyl acetate) for X-ray crystallographic validation .

- Data : Typical yields range from 58–75%, with enantiomeric excess (ee) up to 85%. Reaction conditions (temperature, catalyst loading) critically influence stereochemical outcomes.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., axial vs. equatorial protons in bicyclic systems).

- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- HPLC : Quantify enantiopurity using chiral stationary phases .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Methodology :

- Density : Predicted via computational models (e.g., 1.153±0.06 g/cm³ for related bicyclic ketones) .

- Melting Point : Experimentally measured (e.g., 118–120°C for ent-2c) .

- Boiling Point : Estimated using group contribution methods (e.g., 444.4±28.0°C for C20H27NO4 analogs) .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments from NMR data be resolved?

- Methodology : Combine NOESY/ROESY experiments with X-ray crystallography. For instance, ent-2c’s crystal structure (prepared via slow solvent diffusion) confirmed the (3aS,6aS) configuration, resolving ambiguities in NMR-derived chair/boat conformations .

Q. What strategies optimize reaction yield and enantiomeric excess in asymmetric syntheses?

- Methodology :

- Catalyst Screening : Test chiral ligands (e.g., Binap, Josiphos) with Ni or Pd catalysts.

- Solvent Effects : Polar aprotic solvents (e.g., THF) often enhance ee.

- Temperature Control : Lower temperatures (0–25°C) reduce racemization .

Q. How can computational models predict the compound’s stability and reactivity under varying conditions?

- Methodology :

- DFT Calculations : Simulate transition states to predict regioselectivity in cyclization.

- MD Simulations : Assess thermal stability by modeling decomposition pathways (e.g., β-hydrogen elimination).

- Software Tools : Gaussian, ORCA, or Schrödinger Suite .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

- Methodology :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane.

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/petroleum ether) for single-crystal growth .

- Challenge : Co-eluting diastereomers require chiral columns (e.g., Chiralpak IA/IB).

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.